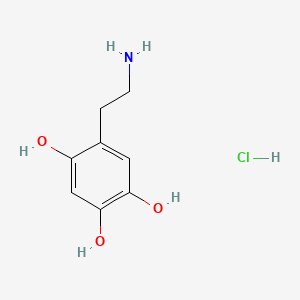

2-(2,4,5-Trihydroxyphenyl)ethylazanium;chloride

説明

特性

CAS番号 |

28094-15-7 |

|---|---|

分子式 |

C8H12ClNO3 |

分子量 |

205.64 g/mol |

IUPAC名 |

2-(2,4,5-trihydroxyphenyl)ethylazanium chloride |

InChI |

InChI=1S/C8H11NO3.ClH/c9-2-1-5-3-7(11)8(12)4-6(5)10;/h3-4,10-12H,1-2,9H2;1H |

InChIキー |

QLMRJHFAGVFUAC-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=CC(=C1O)O)O)CC[NH3+].[Cl-] |

melting_point |

450 to 451 °F (Decomposes) (NTP, 1992) |

他のCAS番号 |

28094-15-7 |

物理的記述 |

6-hydroxydopamine hydrochloride is a beige solid. (NTP, 1992) Beige hygroscopic solid; [CAMEO] Light brown powder; [Sigma-Aldrich MSDS] |

ピクトグラム |

Irritant |

関連するCAS |

1199-18-4 (Parent) |

同義語 |

6 Hydroxydopamine 6-Hydroxydopamine 6-OHDA Hydrobromide, Oxidopamine Hydrochloride, Oxidopamine Oxidopamine Oxidopamine Hydrobromide Oxidopamine Hydrochloride |

製品の起源 |

United States |

Molecular and Cellular Mechanisms of Oxidopamine Hydrochloride Neurotoxicity

Selective Uptake Mechanisms into Catecholaminergic Neurons

Oxidopamine (B193587), also known as 6-hydroxydopamine (6-OHDA), is a synthetic neurotoxin whose chemical structure closely resembles that of the catecholamine neurotransmitters dopamine (B1211576) and norepinephrine (B1679862). taylorandfrancis.com This structural similarity is fundamental to its neurotoxic mechanism, as it allows oxidopamine to be selectively recognized and transported into catecholaminergic neurons by their high-affinity uptake systems. taylorandfrancis.comwikipedia.org The primary transporters responsible for this selective accumulation are the dopamine transporters (DAT) and noradrenaline transporters (NET). taylorandfrancis.com

Role of Noradrenaline Transporters (NET)

Similar to DAT in dopaminergic neurons, the noradrenaline transporter (NET) is located on the plasma membrane of noradrenergic neurons and is responsible for the reuptake of synaptically released norepinephrine. nih.gov Oxidopamine's structural similarity to norepinephrine allows it to be efficiently taken up by NET, leading to its accumulation in noradrenergic nerve terminals. taylorandfrancis.comwikipedia.org This makes noradrenergic neurons, in addition to dopaminergic ones, a primary target for oxidopamine-induced toxicity. wikipedia.org

The involvement of NET is highlighted by research where selective NET inhibitors are used. When a NET inhibitor such as desipramine (B1205290) is administered before oxidopamine, it protects noradrenergic neurons from destruction while leaving dopaminergic neurons vulnerable. taylorandfrancis.comwikipedia.org This strategy is often employed in research to create more specific lesions of the dopaminergic system by sparing the noradrenergic system. taylorandfrancis.com Studies using oxidopamine as a NET substrate have shown it effectively depletes norepinephrine, with a more pronounced effect in the ventricles compared to the atria, demonstrating the functional significance of NET in the toxin's action. physiology.orgnih.gov

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Once concentrated inside catecholaminergic neurons, oxidopamine exerts its toxic effects primarily by inducing severe oxidative stress. taylorandfrancis.comnih.gov This is a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. nih.gov The accumulation of ROS leads to widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering cell death pathways. taylorandfrancis.comnih.gov

Autoxidation Pathways

Oxidopamine is an unstable compound that readily undergoes autoxidation, a process of spontaneous oxidation in the presence of molecular oxygen. wikipedia.org This reaction occurs both inside and outside the neuron. taylorandfrancis.com The autoxidation of oxidopamine generates several cytotoxic products, most notably hydrogen peroxide (H₂O₂) and highly reactive quinones, such as p-quinone. wikipedia.orgplos.orgplos.org This process is a major source of the ROS that mediate the toxin's damaging effects. taylorandfrancis.com The formation of these reactive molecules initiates a cascade of events that overwhelm the neuron's antioxidant capacity, leading to oxidative damage and neurodegeneration. frontiersin.org

Formation of Hydrogen Peroxide (H₂O₂) and Other Radicals

The autoxidation of oxidopamine is a significant source of hydrogen peroxide (H₂O₂). taylorandfrancis.comwikipedia.org Studies have confirmed the generation of H₂O₂ from oxidopamine in experimental settings. plos.orgplos.org For example, research has detected the formation of 260 µM of H₂O₂ from 600 µM of oxidopamine. plos.org This H₂O₂ can then participate in further reactions, such as the Fenton reaction in the presence of ferrous iron, to generate the highly reactive hydroxyl radical (•OH), which is one of the most damaging ROS. taylorandfrancis.com

In addition to H₂O₂, the autoxidation process produces superoxide (B77818) radicals (•O₂⁻). taylorandfrancis.comwikipedia.org Both intracellular and extracellular autoxidation contribute to this ROS production. taylorandfrancis.com Inside the neuron, oxidopamine can also be oxidized by enzymes like monoamine oxidase (MAO), further contributing to the generation of H₂O₂ and other ROS. frontiersin.orgmedchemexpress.commedchemexpress.com This massive and sustained production of various radical species is a central mechanism of oxidopamine-induced neurotoxicity. nih.gov

Mitochondrial Dysfunction and Bioenergetic Collapse

Mitochondria are critical targets of oxidopamine-induced toxicity. taylorandfrancis.com The accumulation of ROS and the direct action of oxidopamine and its byproducts lead to severe mitochondrial dysfunction, which compromises the cell's energy production and initiates apoptotic cell death pathways. taylorandfrancis.comneuroscigroup.us

Oxidopamine directly inhibits key components of the mitochondrial electron transport chain (ETC), specifically Complex I and Complex IV. wikipedia.orgfrontiersin.orgneuroscigroup.usmdpi.com This inhibition disrupts the process of oxidative phosphorylation, leading to a significant decrease in ATP production and a state of bioenergetic collapse. neuroscigroup.usresearchgate.net Studies on rat brain slices have shown that exposure to oxidopamine leads to a decrease in oxidative phosphorylation and impairs the respiratory chain. nih.gov

The disruption of the ETC not only cripples energy metabolism but also exacerbates oxidative stress by increasing electron leakage and subsequent ROS generation from the mitochondria themselves. wikipedia.orgneuroscigroup.us This creates a vicious cycle where mitochondrial damage leads to more ROS, which in turn causes further mitochondrial damage. This process also leads to the depolarization of the mitochondrial membrane, a key event in the initiation of apoptosis. medchemexpress.commdpi.com The combination of energy failure and overwhelming oxidative stress ultimately results in the death of the neuron. neuroscigroup.us

Table of Research Findings on Oxidopamine Hydrochloride

| Mechanism Category | Key Finding | Affected Components/Pathways | Consequence | Citations |

| Selective Uptake | Structural similarity to dopamine allows for transport into dopaminergic neurons. | Dopamine Transporter (DAT) | Accumulation of toxin inside the neuron. | wikipedia.org, taylorandfrancis.com, medchemexpress.com, frontiersin.org |

| Structural similarity to norepinephrine allows for transport into noradrenergic neurons. | Noradrenaline Transporter (NET) | Accumulation of toxin inside the neuron. | wikipedia.org, medchemexpress.com, taylorandfrancis.com | |

| Oxidative Stress | Undergoes autoxidation to produce reactive species. | Molecular Oxygen | Generation of ROS, quinones. | wikipedia.org, , taylorandfrancis.com |

| Autoxidation and enzymatic oxidation generate H₂O₂ and superoxide radicals. | Monoamine Oxidase (MAO), O₂ | Increased oxidative damage to lipids, proteins, and DNA. | medchemexpress.com, taylorandfrancis.com, nih.gov, tocris.com | |

| Mitochondrial Dysfunction | Direct inhibition of the electron transport chain. | Mitochondrial Complex I and IV | Impaired oxidative phosphorylation, ATP depletion. | wikipedia.org, , neuroscigroup.us, mdpi.com |

| Disruption of ETC and ROS accumulation lead to membrane depolarization. | Mitochondrial Membrane Potential | Bioenergetic collapse, initiation of apoptosis. | medchemexpress.com, taylorandfrancis.com, mdpi.com |

Inhibition of Electron Transport Chain Complexes (I and IV)

A primary mechanism through which oxidopamine exerts its toxic effects is by disrupting mitochondrial function, specifically by inhibiting key components of the electron transport chain (ETC). Research has demonstrated that oxidopamine directly inhibits Complex I (NADH dehydrogenase) and Complex IV (cytochrome c oxidase) of the ETC. wikipedia.orgnih.gov This inhibition disrupts the flow of electrons, which is crucial for the generation of ATP, the cell's primary energy currency.

Mitochondrial Membrane Depolarization

The inhibition of the electron transport chain by oxidopamine leads to a subsequent and critical event: the depolarization of the mitochondrial membrane. nih.govmdpi.com The mitochondrial membrane potential is essential for maintaining proper mitochondrial function, including ATP synthesis and calcium homeostasis.

Oxidopamine-induced damage to the ETC disrupts the proton gradient across the inner mitochondrial membrane, causing a collapse in the membrane potential. mdpi.comjneurosci.org This depolarization is a key step in the pathway leading to cell death. It not only halts energy production but also triggers the release of pro-apoptotic factors from the mitochondria into the cytoplasm, initiating the cell's self-destruction program. nih.govmdpi.com Studies using fluorescent dyes have observed a rapid mitochondrial depolarization in response to neurotoxic doses of oxidopamine. jneurosci.org

Activation of Cellular Death Pathways

The mitochondrial dysfunction initiated by oxidopamine triggers a cascade of events that actively lead to cell death through various regulated pathways.

Apoptosis Induction

A significant body of evidence indicates that oxidopamine induces neuronal death primarily through apoptosis, a form of programmed cell death. jneurosci.orgnih.govelsevier.esnih.gov The process is initiated by oxidative stress and mitochondrial dysfunction caused by the neurotoxin. mdpi.comnih.gov

The depolarization of the mitochondrial membrane leads to the release of cytochrome c into the cytosol. nih.gov Cytosolic cytochrome c then participates in the formation of the apoptosome, a protein complex that activates initiator caspases, thereby triggering the apoptotic cascade. mdpi.com This ultimately results in characteristic apoptotic features such as nuclear fragmentation and the formation of apoptotic bodies. nih.govnih.gov

Role of Caspase Activation

Caspases, a family of cysteine proteases, are central to the execution of apoptosis. Oxidopamine-induced neurotoxicity involves the activation of these key enzymes. nih.govelsevier.esnih.gov Following the release of cytochrome c from the mitochondria, caspase-9, an initiator caspase, is activated. nih.gov Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3. nih.govnih.gov

Caspase-3 is a critical executioner caspase in neurons. elsevier.es Its activation has been demonstrated in both in vitro and in vivo models following the administration of oxidopamine. elsevier.esnih.gov Activated caspase-3 is responsible for cleaving a variety of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. nih.gov The inhibition of caspase-3 has been shown to protect neurons from oxidopamine-induced death, highlighting its crucial role in this process. nih.govcsic.es

Modulation of Neurotransmitter Systems

Beyond its direct cytotoxic effects, oxidopamine also significantly modulates neurotransmitter systems, primarily the dopaminergic and noradrenergic systems. wikipedia.org As a structural analog of dopamine, oxidopamine is taken up into catecholaminergic neurons through dopamine and norepinephrine transporters. elsevier.es This selective uptake concentrates the toxin within these specific neuronal populations, leading to their targeted destruction. wikipedia.orgmedchemexpress.com

The resulting depletion of dopamine in brain regions like the striatum is a key feature of the Parkinson's disease models created using oxidopamine. revneuropsiq.com.br This depletion disrupts the normal functioning of neural circuits involved in motor control and other functions. Furthermore, the neurodegenerative process triggered by oxidopamine can lead to compensatory changes in other neurotransmitter systems, such as the serotonergic system, as the brain attempts to adapt to the loss of dopaminergic input. revneuropsiq.com.br Studies have shown that a lesion with oxidopamine can lead to an increase in the mRNA levels of serotonin (B10506) receptor 1B throughout the striatum. revneuropsiq.com.br

Interactive Data Tables

Table 1: Effects of Oxidopamine on Mitochondrial Function

| Parameter | Effect of Oxidopamine | Key Findings |

| Electron Transport Chain | Inhibition of Complex I and IV wikipedia.orgnih.gov | Disrupts electron flow and ATP production. neuroscigroup.us |

| Mitochondrial Membrane Potential | Depolarization nih.govmdpi.com | Triggers release of pro-apoptotic factors. nih.govmdpi.com |

Table 2: Cellular Death Pathways Activated by Oxidopamine

| Pathway | Key Molecules Involved | Outcome |

| Apoptosis | Cytochrome c, Caspase-9, Caspase-3 nih.govelsevier.esnih.gov | Programmed cell death with nuclear fragmentation. nih.govnih.gov |

| Necrosis | Not fully elucidated | Cell lysis and inflammation. elsevier.es |

| Caspase Activation | Caspase-9, Caspase-3 nih.govnih.gov | Execution of the apoptotic program. elsevier.es |

Table 3: Modulation of Neurotransmitter Systems by Oxidopamine

| Neurotransmitter System | Effect of Oxidopamine | Mechanism |

| Dopaminergic System | Depletion of dopamine revneuropsiq.com.br | Selective uptake and destruction of dopaminergic neurons. wikipedia.orgmedchemexpress.com |

| Noradrenergic System | Destruction of noradrenergic neurons wikipedia.org | Uptake via norepinephrine transporters. nih.gov |

| Serotonergic System | Compensatory changes revneuropsiq.com.br | Increased expression of serotonin receptors. revneuropsiq.com.br |

Noradrenergic Depletion

In addition to its effects on dopaminergic neurons, oxidopamine hydrochloride also causes the degeneration of noradrenergic neurons. wikipedia.orgtaylorandfrancis.com This is because its structure is also similar to noradrenaline (norepinephrine), allowing it to be taken up by the noradrenaline transporter (NET). taylorandfrancis.com Consequently, administration of oxidopamine can lead to a significant reduction in noradrenaline levels in the brain. elsevier.es

Research has shown that small doses of oxidopamine can preferentially decrease noradrenaline concentrations with minimal impact on dopamine. elsevier.es The depletion of noradrenaline itself contributes to the motor deficits observed in experimental models, as the noradrenergic system, particularly neurons from the locus coeruleus, plays a role in motor control and may have a protective effect on dopaminergic neurons. nih.govoup.com The combined loss of both dopamine and noradrenaline contributes to the dysregulation of basal ganglia activity, mimicking a key aspect of Parkinson's disease pathophysiology. nih.gov To isolate the effects on the dopaminergic system, selective noradrenaline reuptake inhibitors like desipramine are often co-administered to block oxidopamine uptake into noradrenergic neurons. taylorandfrancis.com

Neuroinflammation and Glial Cell Responses

The neurodegeneration induced by oxidopamine hydrochloride is consistently associated with a significant neuroinflammatory response, characterized by the activation of glial cells—microglia and astrocytes. taylorandfrancis.comnih.gov This inflammatory process, or gliosis, is a key feature in the brain regions affected by the toxin. taylorandfrancis.com Following the injection of oxidopamine into the striatum, there is a notable upregulation of genes associated with inflammation and gliosis, including those for various cytokines and glial cell markers. taylorandfrancis.com The interaction between activated glial cells is thought to be involved in both the injury and repair processes within the damaged nigrostriatal system. medchemexpress.com Studies have shown that the development of L-DOPA-induced dyskinesia in oxidopamine-lesioned animal models is associated with a prominent astrocytic response and a more moderate microglial reaction in the dopamine-denervated striatum. researchgate.net

Microglial Activation and Proliferation

Oxidopamine-induced neuronal damage triggers the activation and proliferation of microglia, the resident immune cells of the central nervous system. nih.govmedchemexpress.com This response, often termed microgliosis, is marked by an increase in the number and a change in the morphology of microglial cells, which can be identified by the marker Iba-1. nih.gov Following a striatal lesion with oxidopamine, the microglial response in the substantia nigra is typically delayed by several days. mdpi.com

Activated microglia can adopt different phenotypes. While they play a role in clearing cellular debris, a pro-inflammatory state can exacerbate neuronal damage. nih.gov Studies have shown a strong correlation between the number of activated microglia and the extent of dopaminergic neuron loss. nih.gov Furthermore, inducing a pro-inflammatory state in microglia with agents like lipopolysaccharide (LPS) can render dopaminergic neurons more vulnerable to a subsequent, otherwise low-dose, oxidopamine challenge. nih.gov This highlights the critical role of microglial activation in mediating and amplifying the neurotoxic effects of oxidopamine.

Astrocytic Reaction

A pronounced reaction of astrocytes, known as astrogliosis, is another key component of the neuroinflammatory response to oxidopamine. nih.govulpgc.es This is characterized by an increase in the expression of glial fibrillary acidic protein (GFAP), a primary marker for reactive astrocytes. nih.govmedchemexpress.com Following an oxidopamine lesion, a significant increase in astrocyte reactivity is observed in affected areas like the dorsal striatum and the substantia nigra pars compacta. nih.gov

Depending on the experimental conditions, this astrocytosis can be selective. For instance, injection into the lateral ventricle has been shown to induce a severe astrogliosis with upregulation of specific proteins like GFAP and S100β, but without significant microgliosis or the formation of glial scars. ulpgc.es However, similar to the microglial response, the reaction of astrocytes in the substantia nigra after a striatal lesion is delayed. mdpi.com The dysfunction of astrocytes can increase the vulnerability of dopaminergic neurons to toxins, and prolonged activation of both astrocytes and microglia has been shown to accelerate neurodegeneration in oxidopamine models. nih.gov

Cytokine and Prostaglandin (B15479496) Synthesis (e.g., COX-2, PGE₂, IL-1β)

A central aspect of the neuroinflammatory cascade initiated by oxidopamine is the synthesis and release of inflammatory mediators, including cytokines and prostaglandins. scielo.brphypha.ir Oxidopamine hydrochloride consistently promotes the activation of cyclooxygenase-2 (COX-2), an enzyme that leads to the synthesis of prostaglandin E₂ (PGE₂). scielo.brphypha.ir This, in turn, contributes to the production of the pro-inflammatory cytokine interleukin-1β (IL-1β). scielo.brphypha.ir

In vitro studies using neuronal cell lines have demonstrated that treatment with oxidopamine leads to a significant induction of COX-2, PGE₂, and IL-1β. taylorandfrancis.com This response is not trivial; oxidopamine has been shown to increase the amount of PGE₂ in culture medium by up to five-fold in Neuro-2a cells. scielo.br IL-1β, in particular, has been identified as a key mediator that increases the susceptibility of dopamine neurons to degeneration. nih.gov Blocking the IL-1 receptor has been shown to attenuate the augmented loss of dopaminergic neurons in models where inflammation is co-induced with oxidopamine, underscoring the critical role of this cytokine in the neurodegenerative process. nih.gov

Table 1: Effects of Oxidopamine on Inflammatory Mediators in Neuronal Cell Lines

| Cell Line | Mediator | Observation | Source |

| Neuro-2a (mouse) | COX-2 | Induced expression and nuclear translocation. | scielo.br |

| SH-SY5Y (human) | COX-2 | Induced expression and nuclear translocation. | scielo.br |

| Neuro-2a (mouse) | PGE₂ | Substantially increased production (nearly 5-fold). | scielo.br |

| SH-SY5Y (human) | PGE₂ | Substantially increased production (3-fold). | scielo.br |

| Neuro-2a (mouse) | IL-1β | Significantly upregulated. | scielo.br |

| SH-SY5Y (human) | IL-1β | Significantly upregulated. | scielo.br |

Interactions with Intracellular Signaling Pathways (e.g., p38 phosphorylation, Akt pathway)

The neurotoxic effects of oxidopamine hydrochloride are mediated through its complex interactions with various intracellular signaling pathways that regulate cell survival and apoptosis. Key pathways implicated in its mechanism of action include the p38 mitogen-activated protein kinase (MAPK) pathway and the Akt survival pathway. scielo.brmdpi.com

Oxidopamine treatment leads to the phosphorylation and activation of p38 MAPK. scielo.brscielo.br This activation is an early event in the apoptotic process and is triggered by the oxidative stress resulting from superoxide anion and nitric oxide production. scielo.br The activated p38 pathway is linked to the initiation of both mitochondrial and extra-mitochondrial apoptotic cascades, involving the activation of caspase-8 and caspase-9. scielo.br Inhibition of p38 has been shown to prevent these caspase activations and protect against oxidopamine-induced cell death. scielo.br However, some research suggests that p38 activation is part of a broader signaling network, and its inhibition alone only partially prevents cell death, indicating that parallel apoptotic pathways are also at play.

Conversely, the Akt signaling pathway is a critical pro-survival pathway that is negatively affected by oxidopamine. Oxidopamine exposure has been shown to decrease the phosphorylation of Akt, thereby inhibiting this survival signal. Activation of the Akt pathway, for instance by nerve growth factor (NGF) or insulin, can protect against oxidopamine-induced apoptosis and oxidative stress. mdpi.com The protective effects of the Akt pathway are linked to its ability to regulate the expression of antioxidant enzymes and inhibit pro-apoptotic proteins. mdpi.com For example, activation of Akt can suppress apoptosis by upregulating the expression of anti-apoptotic proteins like Bcl-2. Therefore, the neurotoxicity of oxidopamine involves a dual action on these pathways: activating the pro-apoptotic p38 MAPK pathway while simultaneously suppressing the pro-survival Akt pathway.

Table 2: Summary of Oxidopamine's Interactions with Intracellular Signaling Pathways

| Pathway | Effect of Oxidopamine | Consequence | Source |

| p38 MAPK | Increases phosphorylation (Activation) | Promotes apoptosis via caspase-8 and caspase-9 activation. | scielo.brscielo.br |

| Akt | Decreases phosphorylation (Inhibition) | Suppresses pro-survival signaling, leading to increased vulnerability to apoptosis. |

Experimental Models Employing Oxidopamine Hydrochloride for Neurobiological Research

In Vitro Cellular Models

In vitro models provide a controlled environment to investigate the molecular mechanisms of oxidopamine-induced neurotoxicity.

Neuroblastoma Cell Lines (e.g., SH-SY5Y, Neuro-2a)

Human neuroblastoma SH-SY5Y cells are a widely used in vitro model to study the cellular and molecular mechanisms of neurodegeneration in Parkinson's disease. nih.govmonash.edu When treated with oxidopamine (B193587), these cells exhibit a dose-dependent decrease in viability. researchgate.net This neurotoxin induces oxidative stress, leading to the generation of reactive oxygen species (ROS), activation of caspase-3, and subsequent apoptotic cell death. nih.govnih.gov Studies have shown that oxidopamine treatment can lead to an increase in the intracellular glutathione (B108866) levels in SH-SY5Y cells as a compensatory response to oxidative stress. researchgate.netptbioch.edu.pl Furthermore, global proteomics analyses of oxidopamine-treated differentiated SH-SY5Y cells have revealed the upregulation of proteins involved in unfolded and misfolded protein responses and the enrichment of pathways related to nucleosomal degradation. nih.govmonash.edu

Mouse neuroblastoma Neuro-2a cells are also employed to model oxidopamine-induced neurotoxicity. researchgate.net Similar to SH-SY5Y cells, oxidopamine treatment reduces the viability of Neuro-2a cells in a concentration-dependent manner, causing DNA condensation and fragmentation. nii.ac.jp The cytotoxicity in these cells is also linked to oxidative stress. nii.ac.jp

Table 1: Effects of Oxidopamine Hydrochloride on Neuroblastoma Cell Lines

| Cell Line | Key Findings | References |

|---|---|---|

| SH-SY5Y | Dose-dependent decrease in cell viability. | researchgate.net |

| Induction of oxidative stress and apoptosis. | nih.govnih.gov | |

| Increased intracellular glutathione levels. | researchgate.netptbioch.edu.pl | |

| Upregulation of unfolded protein response. | monash.edu | |

| Neuro-2a | Concentration-dependent reduction in cell viability. | nii.ac.jp |

| Induction of DNA condensation and fragmentation. | nii.ac.jp | |

| Cytotoxicity mediated by oxidative stress. | nii.ac.jp |

Pheochromocytoma Cell Lines (e.g., PC12)

The PC12 cell line, derived from a rat adrenal medulla pheochromocytoma, is a valuable model for studying neuronal differentiation and neurosecretion. wikipedia.org These cells synthesize and release catecholamines, primarily dopamine (B1211576), and are used to investigate the effects of neurotoxins like oxidopamine. wikipedia.orgnih.gov Oxidopamine induces apoptosis in PC12 cells, making them a useful in vitro model for Parkinson's disease research. nih.gov Studies using PC12 cells have been instrumental in understanding the molecular pathways involved in oxidopamine-induced cell death and have been used to screen for potential neuroprotective compounds.

Neuronal Cultures Derived from Specific Brain Regions

Primary cultures of neurons from specific brain regions, such as the substantia nigra, provide a more physiologically relevant in vitro model. In dissociated cultures from neonatal rat mesencephalon, oxidopamine selectively destroys dopaminergic neurons, while GABAergic neurons are less affected. nih.gov This selective toxicity is mediated by the high-affinity dopamine transporter and involves the initiation of caspase-dependent apoptosis. nih.gov Co-cultures of primary mouse dopaminergic neurons and astrocytes are also utilized to study the effects of oxidopamine in a more complex cellular environment. researchgate.net

In Vivo Rodent Models of Neurodegeneration

In vivo rodent models are crucial for studying the behavioral and systemic effects of dopaminergic neurodegeneration.

Unilateral Lesioning Protocols

Unilateral injection of oxidopamine into the brain is a widely used technique to create animal models of Parkinson's disease. protocols.ionih.govnih.gov This approach induces the loss of dopaminergic neurons on one side of the brain, leading to motor asymmetry that can be quantified to assess the extent of the lesion and the efficacy of potential treatments. sciencerepository.orgcreative-biolabs.com

Direct injection of oxidopamine into the striatum results in the depletion of local dopamine innervation, followed by a progressive loss of dopaminergic cell bodies in the substantia nigra. nih.gov This method allows for a more controlled and partial lesion, which can mimic the early stages of Parkinson's disease. nih.gov The unilateral intrastriatal injection of oxidopamine in mice induces significant motor deficits, as well as non-motor symptoms like depressive-like behavior. nih.govmdpi.com This model is also characterized by a marked glial response, including astrocytic reaction and the presence of reactive microglia in the lesioned areas. nih.govmdpi.com

Table 2: Characteristics of Unilateral Oxidopamine Striatal Lesion Model in Mice

| Feature | Observation | References |

|---|---|---|

| Dopaminergic System | Depletion of striatal dopamine innervation. | nih.gov |

| Progressive loss of substantia nigra cell bodies. | nih.gov | |

| Motor Deficits | Significant alterations in balance and coordination. | nih.govmdpi.com |

| Asymmetry in forelimb use. | nih.gov | |

| Non-Motor Deficits | Depressive-like symptomatology. | nih.govmdpi.com |

| Glial Response | Marked astrocytic reaction. | nih.govmdpi.com |

| Proliferative and reactive microglia. | nih.govmdpi.com |

Neonatal Administration Models

When administered to neonatal rats, oxidopamine hydrochloride can cross the blood-brain barrier and cause widespread destruction of dopaminergic neurons, particularly in the substantia nigra pars compacta (SNpc), with a 90-99% loss of these nerves. springermedicine.comnih.gov This neonatal 6-OHDA lesion model is proposed as a valuable tool for studying Parkinson's disease due to the extensive and replicable dopaminergic destruction. springermedicine.comnih.gov

A key outcome of neonatal oxidopamine hydrochloride treatment is the development of hyperactivity in the animals during both development and adulthood. nih.gov This has led to the use of this model for studying conditions like Attention-Deficit/Hyperactivity Disorder (ADHD). nih.govfrontiersin.orgnih.gov Mice subjected to neonatal 6-OHDA lesions exhibit major ADHD-like symptoms, including hyperactivity, attention deficits, and impulsivity. nih.gov

Interestingly, despite the significant loss of dopaminergic neurons, neonatal 6-OHDA-lesioned rats are often behaviorally indistinguishable from control animals in many aspects, apart from hyperactivity. springermedicine.com This model also allows for the study of neuronal adaptations, such as the reactive sprouting of serotoninergic innervation in response to the dopaminergic denervation. springermedicine.comnih.gov Partial lesions in neonatal mice have been shown to promote compensatory axonal sprouting from the surviving nigral neurons. biorxiv.org

Considerations for Lesion Extent and Specificity

The extent and specificity of the lesion produced by oxidopamine hydrochloride are critically dependent on the injection site and the dose administered. frontiersin.org Injections into the medial forebrain bundle (MFB) tend to produce more rapid and complete lesions of the nigrostriatal pathway compared to injections into the striatum. nih.gov Intrastriatal injections, on the other hand, lead to a slower, retrograde degeneration of dopaminergic neurons, which can be more representative of the progressive nature of Parkinson's disease. nih.gov

The choice of injection site also influences the behavioral outcomes. For example, lesions in the ventrolateral striatum have pronounced effects on movement initiation and fine motor control, which are characteristic signs of Parkinson's disease. elsevier.es In contrast, lesions in the dorsomedial striatum have a more general impact on locomotion. elsevier.es

While oxidopamine hydrochloride is selective for catecholaminergic neurons, it does not differentiate between dopaminergic and noradrenergic neurons. nih.gov This lack of specificity can be a limitation in studies aiming to isolate the effects of dopaminergic neuron loss. However, this can be addressed through pharmacological interventions, as discussed in the refinement of model systems.

Non-Mammalian Research Organisms (e.g., Caenorhabditis elegans)

The nematode Caenorhabditis elegans has emerged as a powerful genetic model for studying neurodegeneration. nih.govbio-protocol.org This organism possesses a small number of dopaminergic neurons that can be easily visualized and monitored. nih.govbio-protocol.org Exposure of C. elegans to oxidopamine hydrochloride leads to the selective degeneration of these dopamine neurons. pnas.org

A key factor in the neurotoxicity of oxidopamine hydrochloride in C. elegans is its uptake into dopaminergic neurons via the dopamine transporter (DAT). bio-protocol.orgpnas.org Genetic disruption of the DAT gene or pharmacological blockade of the transporter protects the neurons from degeneration. pnas.org This demonstrates the critical role of the dopamine transporter in mediating the selective toxicity of oxidopamine hydrochloride. pnas.org

The use of C. elegans offers several advantages for neurobiological research. Its genetic tractability allows for the identification of genes that may protect against or contribute to neurodegeneration. nih.govpnas.org Furthermore, the simplicity and transparency of this organism facilitate the high-throughput screening of potential therapeutic compounds. The C. elegans 6-OHDA model has been instrumental in discovering novel genes involved in protecting dopaminergic neurons and in understanding the role of cell death pathways in neurodegeneration. nih.gov

Refinement of Model Systems (e.g., Selective Transporter Blockade)

To enhance the specificity of oxidopamine hydrochloride-induced lesions to dopaminergic neurons, researchers often employ a strategy of selective transporter blockade. This involves the pre-treatment of animals with drugs that block the norepinephrine (B1679862) transporter (NET), thereby protecting noradrenergic neurons from the toxic effects of oxidopamine hydrochloride.

Desipramine (B1205290) is a tricyclic antidepressant that acts as a selective norepinephrine reuptake inhibitor. nih.govexlibrisgroup.com By administering desipramine prior to oxidopamine hydrochloride, noradrenergic terminals are prevented from taking up the neurotoxin, resulting in a more selective lesion of the dopaminergic system. springermedicine.comnih.govnih.govfrontiersin.org This refinement is crucial for studies aiming to dissect the specific roles of dopamine deficiency in various neurological and psychiatric conditions.

In some contexts, the blockade of other monoamine transporters is also considered. For instance, in 6-OHDA lesioned striatum, L-DOPA-derived dopamine is primarily cleared by the NET, and DAT blockade has no effect on this process. plos.orgnih.gov This highlights the complex interplay between different neurotransmitter systems and the importance of refining experimental models to accurately reflect these interactions. The use of selective serotonin (B10506) reuptake inhibitors (SSRIs) has also been investigated in the context of 6-OHDA models to understand the role of the serotonin transporter. nih.gov

Neurobiological and Behavioral Phenotypes in Oxidopamine Hydrochloride Models

Motor Deficits and Behavioral Assessment

Unilateral injection of oxidopamine (B193587) hydrochloride into brain regions such as the medial forebrain bundle (MFB) or the striatum induces a significant loss of dopaminergic neurons, leading to a range of quantifiable motor impairments. nih.govfrontiersin.org These deficits are assessed through a battery of behavioral tests designed to measure specific aspects of motor function and asymmetry.

The administration of amphetamine to animals with unilateral 6-OHDA lesions is a standard method to confirm the extent of dopaminergic denervation. nih.gov Amphetamine stimulates the release of dopamine (B1211576) from remaining terminals. In a unilaterally lesioned animal, this leads to a higher concentration of dopamine in the intact hemisphere, causing the animal to rotate towards the lesioned side (ipsilateral rotation). nih.govnih.gov

Conversely, dopamine receptor agonists like apomorphine, which directly stimulate dopamine receptors, cause rotation away from the lesioned side (contralateral rotation) due to receptor supersensitivity on the denervated side. nih.govspandidos-publications.com The rate of these rotations is often correlated with the degree of dopamine depletion. nih.govspandidos-publications.com For instance, a rotation rate of 6 turns per minute or more following an amphetamine challenge is often considered indicative of a successful lesion with significant dopamine depletion. lu.se However, some research suggests that even a lower rate of rotation can be indicative of a successful lesion for certain studies. lu.se

| Drug | Mechanism of Action | Direction of Rotation | Underlying Principle |

|---|---|---|---|

| Amphetamine | Promotes dopamine release from presynaptic terminals | Ipsilateral (towards the lesion) | Greater dopamine release in the intact hemisphere |

| Apomorphine | Directly stimulates postsynaptic dopamine receptors | Contralateral (away from the lesion) | Supersensitivity of dopamine receptors on the lesioned side |

The stepping test is a measure of forelimb akinesia, or a deficit in initiating movement. frontiersin.org In this test, the animal is held so that only one forelimb is free to move, and it is then moved sideways along a surface. The number of adjusting steps the animal takes with its free forelimb over a set distance or time is counted.

Rats with unilateral 6-OHDA lesions show a significant decrease in the number of adjusting steps with the contralateral (impaired) forelimb compared to the ipsilateral forelimb and to control animals. frontiersin.org Research has shown that 6-OHDA-lesioned rats exhibit a marked reduction in adjusted steps, a deficit that can be stable over time. frontiersin.org While this test is sensitive to the presence of a lesion, some studies suggest it may not be sensitive enough to distinguish between varying degrees of striatal damage. nih.gov

A common and spontaneous behavioral deficit observed after a unilateral 6-OHDA lesion is a preferential use of the forelimb on the same side as the lesion (ipsilateral) for postural support and exploration. nih.govscantox.com This is often assessed using the cylinder test.

In the cylinder test, the animal is placed in a transparent cylinder, and the number of times it rears up and touches the wall with its left, right, or both forelimbs is recorded. nih.govfrontiersin.org Animals with a unilateral lesion will show a significant reduction in the use of the contralateral forelimb for wall contacts. scantox.comfrontiersin.org This asymmetry in forelimb use is a reliable and chronic indicator of the dopamine depletion caused by the 6-OHDA lesion. nih.gov Studies have demonstrated that this preference for the ipsilateral limb can be observed as early as 3 days post-lesion and can persist for several weeks. frontiersin.org

| Time Post-Lesion | Observation | Reference |

|---|---|---|

| Day 3 - Day 21 | Significant preference for ipsilateral forelimb use | frontiersin.org |

| Day 28 - Day 56 | Partial recovery in forelimb use asymmetry observed in some studies | frontiersin.org |

Deficits in balance and fine motor coordination are also characteristic of 6-OHDA models. These are often evaluated using tests like the rotarod and the balance beam.

The rotarod test requires an animal to walk on a rotating rod. nih.govresearchgate.net The latency to fall off the rod is measured as the rod's speed gradually increases. frontiersin.org Mice with more severe 6-OHDA lesions show a significantly shorter latency to fall, indicating impaired motor coordination and balance. nih.govresearchgate.net

The balance beam test assesses an animal's ability to traverse a narrow, elevated beam. nih.govcaltech.edu Performance is quantified by measuring the time taken to cross and the number of foot slips. caltech.edu 6-OHDA-lesioned animals exhibit a dose-dependent decrease in performance on this task, reflecting impaired coordination and skilled motor function. nih.gov

Animals with 6-OHDA lesions often show significantly impaired locomotor activity, traveling less distance in the open field compared to control animals. nih.govresearchgate.net This reduction in spontaneous movement can be dose-dependent, with more severe lesions leading to greater hypoactivity. nih.gov However, under certain conditions, such as water deprivation, 6-OHDA-treated rats have been observed to become more hyperactive than controls. nih.gov Studies have also investigated voluntary wheel running, finding that unilateral 6-OHDA lesions can reduce the number of running bouts and the total distance run. researchgate.net

Non-Motor Phenotypes in Research Models

In addition to the hallmark motor deficits, 6-OHDA models also exhibit a range of non-motor symptoms that are relevant to the human condition they are designed to mimic. nih.govnih.gov These include depressive-like and anxiety-like behaviors.

Depressive-like behavior is often assessed using the sucrose (B13894) preference test, which measures anhedonia—the inability to experience pleasure. nih.govnih.gov Animals with 6-OHDA lesions often show a reduced preference for a sucrose solution over plain water, which is interpreted as a sign of anhedonia. nih.govnih.gov The forced swimming test and tail suspension test, where increased immobility time is considered a behavioral correlate of despair, are also used. nih.gov Studies have shown that 6-OHDA-lesioned mice exhibit increased immobility time in these tests. nih.gov

Anxiety-like behaviors can be evaluated using tests such as the elevated plus maze. nih.gov However, findings regarding anxiety in 6-OHDA models can be variable. Some studies report no significant deficits in anxiety-like behaviors, while others have observed such changes depending on the specific lesion location and severity. nih.govnih.gov The manifestation of these non-motor symptoms is often linked to the disruption of the mesolimbic and mesocortical dopaminergic pathways, in addition to the nigrostriatal pathway primarily associated with motor control. nih.gov

Cognitive Impairment Research

Oxidopamine hydrochloride (6-hydroxydopamine or 6-OHDA) is a neurotoxin widely used to create animal models that replicate the dopaminergic degeneration seen in Parkinson's disease (PD). These models are instrumental in studying the non-motor symptoms of PD, including cognitive deficits. Research has demonstrated that the injection of 6-OHDA into specific brain regions can induce a range of cognitive impairments.

Lesions in the dorsomedial striatum of rats using 6-OHDA have been shown to cause deficits in cognitive flexibility nih.gov. Specifically, these animals exhibit impairments in reversal learning, a task that requires the ability to adapt to changing contingencies nih.gov. This is characterized by an initial perseveration of a previously correct choice and difficulty in maintaining a new, correct response pattern nih.gov. Such deficits are thought to be linked to an increased sensitivity to negative feedback resulting from reduced dopamine signaling nih.gov.

In addition to deficits in cognitive flexibility, 6-OHDA models have been used to study spatial memory. For instance, mice with 6-OHDA-induced lesions show impairments in spatial memory acquisition and recall, as assessed by the Morris water maze test nih.gov. These cognitive impairments are often observed alongside the characteristic motor deficits of Parkinsonism.

It is important to note that the cognitive effects of 6-OHDA can be sex-specific. For example, some studies have reported that 6-OHDA lesions impair performance on novel object and object-in-place tasks in male but not female rats researchgate.net. Furthermore, neonatal lesions of the frontal cortex with 6-OHDA in rats can have lasting impacts on cognitive functions in adulthood, affecting learning and memory nih.gov.

The table below summarizes findings from studies investigating cognitive impairment in 6-OHDA models.

| Cognitive Domain | Brain Region Targeted | Animal Model | Key Findings |

| Cognitive Flexibility | Dorsomedial Striatum | Rat | Impaired reversal learning, increased sensitivity to negative feedback. nih.gov |

| Spatial Memory | Substantia Nigra | Mouse | Deficits in spatial memory acquisition and recall in the Morris water maze. nih.gov |

| Recognition Memory | Not Specified | Rat | Impaired novel object and object-in-place performance in males. researchgate.net |

| Learning and Memory | Frontal Cortex (neonatal) | Rat | Long-lasting effects on learning and memory in adulthood. nih.gov |

Depressive-Like Symptomatology

A significant focus of research using oxidopamine hydrochloride models has been the investigation of depressive-like behaviors, which are common non-motor symptoms in Parkinson's disease. Studies have consistently shown that the depletion of dopamine by 6-OHDA can induce these symptoms in animal models.

Intranigral injections of 6-OHDA in rats have been demonstrated to produce anhedonia, a core symptom of depression characterized by a reduced ability to experience pleasure, and behavioral despair nih.gov. These depressive-like behaviors were observed at 7, 14, and 21 days following the neurotoxin infusion and were accompanied by a reduction in striatal dopamine nih.gov. Furthermore, these behavioral changes were also correlated with decreased serotonin (B10506) levels in the hippocampus, suggesting the involvement of multiple neurotransmitter systems in the pathophysiology of depression in Parkinson's disease nih.gov.

Interestingly, research has shown a temporal dissociation in the presentation of depressive-like behaviors in 6-OHDA-lesioned rats. Anhedonic-like behaviors, as measured by the splash and sucrose consumption tests, were observed 7 days after the lesion, while defense behaviors relevant to depression, assessed in the forced swimming test and social withdrawal, emerged 21 days post-lesion, at which point the anhedonia was no longer present nih.gov. This suggests a complex and dynamic neurobiological process underlying different facets of depressive symptomatology.

The following table presents a summary of research findings on depressive-like symptomatology in 6-OHDA models.

| Behavioral Endpoint | Assessment Method | Animal Model | Neurochemical Correlates | Time Course |

| Anhedonia | Sucrose Preference Test | Rat | Reduced striatal dopamine, decreased hippocampal serotonin. nih.gov | Observed at 7, 14, and 21 days post-lesion. nih.gov |

| Behavioral Despair | Forced Swim Test | Rat | Reduced striatal dopamine, decreased hippocampal serotonin. nih.gov | Observed at 7, 14, and 21 days post-lesion. nih.gov |

| Anhedonia | Splash Test, Sucrose Consumption Test | Rat | Alterations in dopamine D1 and D2 receptors and dopamine transporter. nih.gov | Observed at 7 days post-lesion. nih.gov |

| Defense Behaviors | Forced Swim Test, Social Withdrawal | Rat | Alterations in dopamine D1 and D2 receptors and dopamine transporter. nih.gov | Observed at 21 days post-lesion. nih.gov |

Self-Care and Motivational Behavior

The impact of dopaminergic neurodegeneration on motivational and self-care behaviors is another critical area of investigation using oxidopamine hydrochloride models. These models have been instrumental in elucidating the role of dopamine in driving goal-directed behaviors.

Studies have shown that 6-OHDA lesions in the dorsal striatum of mice can lead to a decrease in novelty-seeking behavior, a component of cognitive apathy mdpi.com. However, in the same study, self-care behaviors, as assessed by the nest-building and splash tests, were maintained mdpi.com. This suggests a dissociation between different aspects of motivated behavior following dopaminergic depletion.

Research has also explored the role of different dopaminergic pathways in motivational deficits. Lesions of dopaminergic neurons in both the ventral tegmental area (VTA) and the substantia nigra pars compacta (SNpc) in hungry rats decreased their willingness to cross an electric obstruction to obtain food. However, animals with VTA lesions became insensitive to the level of hunger, while those with SNpc lesions remained sensitive to motivational hunger stimuli. This indicates distinct roles for the mesolimbic and nigrostriatal dopamine systems in mediating motivational arousal and the motor performance of an instrumental response.

The table below summarizes research on self-care and motivational behavior in 6-OHDA models.

| Behavioral Domain | Brain Region Targeted | Animal Model | Key Findings |

| Novelty Seeking | Dorsal Striatum | Mouse | Impairments in novelty seeking, indicative of cognitive apathy. mdpi.com |

| Self-Care | Dorsal Striatum | Mouse | Maintained self-care behavior in nest-building and splash tests. mdpi.com |

| Motivational Drive | Ventral Tegmental Area | Rat | Decreased motivation for food reward, independent of hunger level. |

| Motivational Drive | Substantia Nigra pars compacta | Rat | Decreased motivation for food reward, but still sensitive to hunger stimuli. |

Time Course and Progression of Neurodegeneration in Models

Axonal Denervation

The administration of oxidopamine hydrochloride leads to a progressive degeneration of dopaminergic axons, a process that can be tracked over time. The kinetics of this axonal denervation can vary depending on the site of the 6-OHDA injection.

When 6-OHDA is administered directly into the terminal region (terminal lesion), dopaminergic deafferentation of the striatum can be observed as early as 6 hours post-lesion nih.govuniversityofgalway.ie. In contrast, when the neurotoxin is injected along the axon bundle (axonal lesion), the retraction of nigrostriatal terminals from the striatum is not evident until 72 hours after the injection nih.govuniversityofgalway.ie. Some studies have reported that in rodents, axonal denervation can be seen as soon as 3 hours after a striatal injection of 6-OHDA researchgate.net.

This early and rapid degeneration of dopaminergic terminals is a hallmark of the 6-OHDA model and precedes the loss of the neuronal cell bodies. The process of axonal degeneration appears to involve early mitochondrial transport dysfunction, which is followed by microtubule disruption and autophagy nih.gov.

The following table outlines the time course of axonal denervation in different 6-OHDA lesion models.

| Lesion Type | Time to Onset of Axonal Denervation | Key Observations |

| Terminal Lesion | 6 hours | Rapid dopaminergic deafferentation of the striatum. nih.govuniversityofgalway.ie |

| Axonal Lesion | 72 hours | Retraction of nigrostriatal terminals from the striatum. nih.govuniversityofgalway.ie |

| Striatal Injection | 3 hours | Evidence of axonal denervation. researchgate.net |

Neuronal Cell Loss Kinetics

The kinetics of dopaminergic neuronal cell loss in the substantia nigra following oxidopamine hydrochloride administration is a critical aspect of these models, and the timeline can vary significantly based on the experimental paradigm.

Following a terminal lesion with 6-OHDA, the loss of dopamine neurons from the substantia nigra is a relatively delayed event, not becoming evident until 2 weeks after the lesion nih.govuniversityofgalway.ie. In contrast, an axonal lesion can lead to the degeneration of dopaminergic neurons in the substantia nigra as early as 72 hours post-lesion nih.govuniversityofgalway.ie.

When 6-OHDA is injected into the medial forebrain bundle, a progressive loss of total neuron numbers in the substantia nigra pars compacta is observed at 1, 2, and 3 weeks following the injection researchgate.net. In some instances, a significant increase in cell death has been measured as early as 48 hours after 6-OHDA treatment in in vitro models designed to study retrograde neuronal degeneration nih.gov. Furthermore, some studies have reported a reduction in the density of dopaminergic neurons in the substantia nigra pars compacta starting on the first day after a 6-OHDA injection researchgate.net.

This variability in the timeline of neuronal cell loss underscores the importance of the lesion location and the specific experimental parameters in determining the progression of neurodegeneration in 6-OHDA models.

The table below provides a summary of the kinetics of neuronal cell loss in different 6-OHDA models.

| Lesion Location | Time to Onset of Neuronal Cell Loss | Key Observations |

| Terminal Region | 2 weeks | Delayed loss of dopamine neurons in the substantia nigra. nih.govuniversityofgalway.ie |

| Axon Bundle | 72 hours | Earlier onset of dopaminergic neuron degeneration in the substantia nigra. nih.govuniversityofgalway.ie |

| Medial Forebrain Bundle | 1 week | Progressive loss of total cell numbers over 1, 2, and 3 weeks. researchgate.net |

| In vitro (axonal treatment) | 48 hours | Significant increase in cell death. nih.gov |

| Striatal Injection | 1 day | Reduction in the density of dopaminergic neurons in the substantia nigra pars compacta. researchgate.net |

Pathophysiological Insights Derived from Oxidopamine Hydrochloride Research

Modeling of Neurodegenerative Diseases

The selective neurotoxicity of oxidopamine (B193587) hydrochloride has been widely exploited to generate animal models that replicate the symptoms and cellular pathologies of several human neurodegenerative diseases. These models are crucial for understanding disease mechanisms and for the preclinical testing of potential therapeutic agents.

Parkinsonian Pathology Simulation

Oxidopamine hydrochloride is extensively used to create animal models of Parkinson's disease (PD). wikipedia.org By injecting the neurotoxin directly into the substantia nigra pars compacta (SNpc) or the nigrostriatal pathway, researchers can induce a significant loss of dopaminergic neurons, a key pathological hallmark of PD. wikipedia.orgyoutube.com To achieve the characteristic motor deficits seen in Parkinsonism, approximately 70% of these neurons must be destroyed. wikipedia.org

These models have been instrumental in studying the motor and biochemical dysfunctions associated with PD. nih.gov For instance, unilateral injection of oxidopamine into the ventral mesencephalon of rats leads to behavioral asymmetries, such as tight ipsiversive turns, which are correlated with the degree of dopamine (B1211576) depletion in the neostriatum. nih.gov Neurochemical analysis of these models reveals a dramatic decrease in dopamine and its metabolites in the affected brain regions. nih.gov The classical method of intracerebral infusion results in a massive destruction of nigrostriatal dopaminergic neurons, allowing for the investigation of both motor and biochemical dysfunctions. nih.gov More refined models with partial dopaminergic degeneration have also been developed to study more subtle motor deficits. nih.gov

| Feature | Observation in Oxidopamine-Induced Parkinson's Model |

| Neuronal Impact | Selective degeneration of dopaminergic neurons in the substantia nigra pars compacta. wikipedia.org |

| Biochemical Changes | Significant depletion of dopamine and its metabolites in the striatum. nih.govnih.gov |

| Behavioral Manifestations | Asymmetrical motor behaviors, such as rotational movements (ipsiversive turns). nih.gov |

Attention-Deficit Hyperactivity Disorder (ADHD) Research

Animal models using neonatal administration of oxidopamine hydrochloride have been a standard for ADHD research for several decades. nih.gov Lesioning the dopaminergic systems in neonatal rats results in behavioral traits in adulthood that mirror ADHD symptoms, including spontaneous hyperlocomotor activity, attentional deficits, and cognitive impairment. nih.gov

A key finding in these models is the paradoxical calming effect of psychostimulants like amphetamine and methylphenidate, which is analogous to their therapeutic action in humans with ADHD. nih.gov The neurochemical changes in these animals include a near-complete destruction of dopaminergic nerves in the substantia nigra and a significant denervation of the striatum. nih.gov This is often accompanied by a reactive serotoninergic hyperinnervation of the striatum. nih.gov While the underlying pathophysiology of human ADHD does not involve nigrostriatal damage, these models possess significant face validity (behavioral similarities) and predictive validity (predicting treatment effects). nih.gov

Lesch-Nyhan Syndrome Investigations

Lesch-Nyhan syndrome is a rare genetic disorder characterized by neurological and behavioral abnormalities, including self-injurious behavior. nih.govclevelandclinic.org Animal models created by treating neonatal rats with oxidopamine hydrochloride have been crucial in investigating the dopaminergic dysfunction associated with this syndrome. nih.gov These models exhibit a susceptibility to self-mutilation behavior, particularly after the administration of L-DOPA, a dopamine precursor. nih.govnih.gov This self-injurious behavior is not observed in rats treated with oxidopamine as adults, highlighting the developmental aspect of this pathology. nih.gov The age-dependent effects observed in these models support the hypothesis that a neonatal reduction in dopamine-containing fibers is a key factor in the susceptibility to self-injurious behavior seen in Lesch-Nyhan disease. nih.gov

Investigation of Disease Progression Mechanisms

The oxidopamine hydrochloride model allows for the investigation of the progressive nature of neurodegeneration. Following a striatal injection of the neurotoxin in rats, dopaminergic neurons die progressively over several weeks. nih.gov This temporal aspect of the model is invaluable for studying the cascade of cellular and molecular events that contribute to the ongoing neuronal loss. Research using this model has helped to identify the roles of oxidative stress, neuroinflammation, and apoptosis in the progression of Parkinson's-like pathology. nih.govresearchgate.net The model has also been used to explore the downstream effects of dopaminergic neuron loss on other neurotransmitter systems, such as the cholinergic system. nih.gov

Elucidation of Dopaminergic Neuron Degeneration Pathways

A significant body of research using oxidopamine hydrochloride has been dedicated to understanding the precise mechanisms by which dopaminergic neurons die. Due to its structural similarity to dopamine, oxidopamine is taken up into catecholaminergic neurons via dopamine and noradrenaline transporters. wikipedia.org

Once inside the neuron, oxidopamine undergoes auto-oxidation, leading to the generation of reactive oxygen species (ROS), including superoxide (B77818) radicals and hydrogen peroxide, as well as catecholamine quinones. wikipedia.orgresearchgate.net This surge in oxidative stress is a primary driver of neurotoxicity. acs.orgmdpi.com The neurotoxic effects of oxidopamine are also linked to mitochondrial dysfunction. It has been shown to inhibit complexes I and IV of the mitochondrial respiratory chain, leading to ATP depletion and further exacerbating oxidative stress. researchgate.netresearchgate.net

The cell death induced by oxidopamine often occurs through apoptosis. nih.gov Studies have shown the involvement of specific apoptotic pathways, including the activation of caspases. For instance, oxidopamine can induce the activation of caspase-3 and caspase-9. nih.govmedchemexpress.com In some cellular models, the activation of caspase-2 and caspase-8, which in turn activate caspase-3, has been observed. tandfonline.com However, it is noteworthy that in some in vivo models of progressive neurodegeneration, the classic caspase-9 and caspase-3 activation may not be the primary death mechanism. nih.gov

| Degeneration Pathway | Mechanism in Oxidopamine-Induced Neurotoxicity |

| Oxidative Stress | Auto-oxidation of oxidopamine generates reactive oxygen species (ROS) and quinones. wikipedia.orgresearchgate.net |

| Mitochondrial Dysfunction | Inhibition of mitochondrial respiratory chain complexes I and IV, leading to ATP depletion. researchgate.netresearchgate.net |

| Apoptosis | Activation of caspase cascades, including caspase-3 and caspase-9. nih.govmedchemexpress.com |

Research into Neuroprotection and Counteracting Oxidopamine Hydrochloride Effects

The oxidopamine hydrochloride model is a critical platform for the development and testing of neuroprotective strategies. A primary focus of this research is the mitigation of oxidative stress. A variety of antioxidant compounds have been shown to offer protection against oxidopamine-induced neurotoxicity. These include natural polyphenols like quercetin (B1663063) and resveratrol (B1683913), which can scavenge free radicals and reduce oxidative damage. nih.govfrontiersin.org

Another avenue of research involves bolstering the cell's endogenous antioxidant defenses. For example, the compound hyperoside (B192233) has been shown to protect against oxidopamine-induced toxicity by activating the Nrf2/HO-1 signaling pathway, which upregulates the expression of antioxidant enzymes. nih.gov Similarly, enhancing glutathione (B108866) (GSH) levels, a major cellular antioxidant, has been demonstrated to be a viable neuroprotective strategy. mdpi.com The neuroprotective effects of the isothiocyanate erucin, for instance, are linked to its ability to increase GSH levels. mdpi.com

Beyond antioxidants, research has explored other protective mechanisms. The induction of autophagy, the cellular process for clearing damaged components, has been shown to have a protective effect against oxidopamine-induced cell death. mdpi.com Additionally, various synthetic compounds and natural extracts are continuously being screened for their ability to counteract the neurotoxic effects of oxidopamine hydrochloride. nih.govresearchgate.net

| Compound/Strategy | Protective Mechanism |

| Polyphenols (e.g., Quercetin, Resveratrol) | Antioxidant and anti-inflammatory properties. nih.govfrontiersin.org |

| Hyperoside | Activation of the Nrf2/HO-1 antioxidant pathway. nih.gov |

| Erucin | Increases intracellular glutathione (GSH) levels. mdpi.com |

| Amber Extract | Decreases apoptosis via the ROS-mediated ERK signaling pathway and upregulates autophagy. mdpi.com |

Antioxidant Interventions

The neurotoxicity of oxidopamine is fundamentally linked to the generation of oxidative stress. taylorandfrancis.com Its auto-oxidation, both intracellularly and extracellularly, produces a surplus of reactive oxygen species (ROS), including hydrogen peroxide, superoxide radicals, and hydroxyl radicals. taylorandfrancis.comnih.gov This cascade of events leads to significant cellular damage, including lipid peroxidation and damage to proteins and DNA, ultimately culminating in neuronal death. taylorandfrancis.comuni.lu Consequently, the use of antioxidants to counteract this oxidative damage has been a primary focus of research.

Studies have demonstrated that preventing cell damage with various antioxidants supports the critical role of oxidative stress in oxidopamine-induced neurotoxicity. uni.lu Pre-treatment with catalase, an enzyme that breaks down hydrogen peroxide, has been shown to completely attenuate the neurotoxic effects, highlighting the significant role of this specific ROS in the cell death process. nih.gov Other antioxidant strategies involve the use of compounds that can scavenge a wide range of free radicals. nih.govnih.gov

Research has explored a variety of antioxidant agents:

N-acetylcysteine (NAC) : A reference drug that has shown neuroprotective effects against oxidopamine-induced toxicity. nih.gov

Hyperoside : A flavonoid that demonstrated a more potent neuroprotective effect than NAC at lower concentrations by alleviating intracellular ROS accumulation and mitochondrial dysfunction. nih.gov

Resveratrol : A non-flavonoid polyphenol known for its antioxidant and neuroprotective properties. nih.gov

Syringin (SRG) : A phenolic glycoside that has been found to reverse the increase in intracellular ROS-caused apoptosis in cells exposed to oxidopamine. nih.gov

WR1065 : A free radical scavenger that has been shown to improve motor impairment in an animal model by reducing oxidative stress markers. nih.gov

Vitamins C and E, and Coenzyme Q10 : These supplements have been shown to reduce dopaminergic cell death and microglial activation in Parkinson's disease models. nih.gov

These interventions underscore the therapeutic potential of targeting oxidative stress pathways to protect dopaminergic neurons.

Anti-Inflammatory Strategies

Neuroinflammation is a significant contributor to the pathophysiology of neurodegenerative diseases and is a key feature in models using oxidopamine. neuroscigroup.ustaylorandfrancis.comneuroscigroup.us Oxidopamine administration leads to microgliosis (activation of microglia) and an increase in pro-inflammatory mediators in the brain. jneurosci.org This inflammatory response exacerbates the neurodegenerative process initiated by the neurotoxin.

Targeting this inflammatory cascade has proven to be a viable neuroprotective strategy. Research has shown that anti-inflammatory interventions can effectively protect neurons in oxidopamine-based models. For instance, modulating infiltrating macrophages to adopt an anti-inflammatory profile can limit the pro-inflammatory environment and result in a neuroprotective effect on the nigrostriatal dopaminergic system. jneurosci.org

Specific anti-inflammatory approaches include:

Glucocorticoids : Dexamethasone, a potent glucocorticoid, delivered via CD163-targeted liposomes to infiltrating macrophages, has been shown to protect dopaminergic neurons. jneurosci.org

Cytokine Inhibition : Pre-treatment with WR1065 was found to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in the brain and cerebrospinal fluid of rats treated with oxidopamine. nih.gov

Natural Compounds : Various natural compounds possess anti-inflammatory properties. Syringin, for example, is noted for its anti-inflammatory effects in addition to its antioxidant properties. nih.gov Amber extract has also been shown to have anti-inflammatory effects in cell models. mdpi.com

These findings highlight the interplay between oxidative stress and neuroinflammation and suggest that targeting both processes may offer a synergistic therapeutic benefit.

Mitochondrial Rescue Approaches

Mitochondrial dysfunction is a central element in oxidopamine-induced neuronal death. nih.govresearchgate.net The neurotoxin is particularly damaging to complexes I and IV of the mitochondrial respiratory chain. neuroscigroup.usneuroscigroup.us This toxicity leads to the inhibition of respiration, depletion of ATP, and a subsequent increase in oxidative stress and neuroinflammation, creating a vicious cycle of cellular damage. neuroscigroup.usneuroscigroup.us

The impairment of oxidative phosphorylation is a key event, leading to a progressive decrease in the respiratory control ratio and a significant uncoupling of this process. nih.gov Oxidopamine also triggers mitochondrial fission, a process mediated by dynamin-related protein 1 (Drp1), and induces the migration of the pro-apoptotic protein Bax to the mitochondria. nih.gov

Strategies aimed at preserving mitochondrial function are therefore considered highly promising for neuroprotection:

Forskolin (FSK) : A natural diterpene that activates the adenylyl cyclase/cAMP/PKA/CREB pathway. This pathway is implicated in various neuroprotective mechanisms, and FSK has been investigated for its potential to ameliorate oxidopamine-induced mitochondrial neurotoxicity. neuroscigroup.usneuroscigroup.us

Inhibition of Mitochondrial Fission : Pharmacological inhibition of Drp1 with mitochondrial-division inhibitor-1 (mdivi-1) can abrogate mitochondrial fission and reduce the number of autophagic cells, suggesting a link between mitochondrial dynamics and cell death pathways. nih.gov

Targeting Mitochondrial-Apoptotic Pathways : Oxidopamine induces apoptosis through a mitochondria-dependent pathway. researchgate.net Therefore, interventions that inhibit this pathway, such as caspase inhibitors, can attenuate the resulting dopaminergic neuronal degeneration. researchgate.net

These approaches emphasize that maintaining mitochondrial integrity and function is crucial for neuronal survival in the face of neurotoxic insults like that from oxidopamine.

Targeting Specific Molecular Pathways (e.g., Sirtuin 1, MAPK pathways)

The intricate network of intracellular signaling pathways plays a pivotal role in determining cell fate following exposure to oxidopamine. Research has identified several key pathways that are dysregulated by the neurotoxin, making them attractive targets for therapeutic intervention.

Sirtuin 1 (SIRT1)

SIRT1 is a deacetylase that is crucial for regulating cellular processes like inflammation, apoptosis, and autophagy. frontiersin.orgnih.gov Its levels are significantly reduced in Parkinson's disease patients. mdpi.com In oxidopamine models, the expression of SIRT1 is suppressed. mdpi.com Studies have shown that increasing SIRT1 activity can be neuroprotective. For instance, the natural compound Syringin was found to reverse the suppressed expression of SIRT1, which in turn promoted the deacetylation of Beclin-1, enhancing autophagy and protecting against cell death. nih.govmdpi.com The activation of the SIRT1 pathway can inhibit apoptosis and ameliorate myocardial remodeling, a process with parallels in neurodegeneration. frontiersin.org The SIRT1/PGC-1α/Nrf2/HO-1 pathway is also a key player in preventing adverse myocardial remodeling, suggesting its potential relevance in neuroprotection. frontiersin.org

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK signaling pathways are critically involved in the cellular response to stress, including oxidative stress induced by oxidopamine. researchgate.net Increased oxidative stress triggers the activation of MAPK signaling pathways in models of Parkinson's disease. researchgate.net Specifically, the p38 MAPK pathway is activated by oxidopamine and is linked to the activation of both caspase-8 and caspase-9-mediated apoptotic pathways. nih.gov This activation leads to the downstream activation of pro-apoptotic proteins like Bax and PUMA, ultimately causing mitochondrial damage and cell death. researchgate.net

Inhibition of the p38 MAPK pathway has been shown to be neuroprotective, preventing the activation of apoptotic cascades and rescuing dopaminergic neurons from oxidopamine-induced death. nih.gov This suggests that modulating MAPK signaling is a key strategy for protecting against oxidative stress-induced neuronal loss. researchgate.net Another MAPK, JNK, is also activated in an oxidative stress-dependent manner and is involved in oxidopamine-induced cell death. uni.lu

Metal Chelation Strategies in Neuroprotection

An accumulation of brain iron has been associated with the generation of oxidative stress in several neurodegenerative diseases, including Parkinson's disease. oup.com Oxidopamine models have demonstrated a rapid accumulation of iron, which contributes to the neurotoxic process. oup.com Iron can participate in reactions that generate highly reactive hydroxyl radicals, exacerbating oxidative damage.

This has led to the investigation of metal chelators as a neuroprotective strategy. By binding to and sequestering excess iron, these agents can prevent its participation in harmful redox reactions. nih.gov

Several types of iron chelators have been studied for their neuroprotective effects against oxidopamine:

Hydroxypyridinones : Novel 1-hydroxypyridin-2-one (1,2-HOPO) compounds and the well-known 3-hydroxypyridin-4-one, deferiprone (B1670187) (DFP), have shown neuroprotection against oxidopamine-induced toxicity. oup.com The protective capacity of these compounds is attributed to the chelation of the neuronal labile iron pool. oup.comresearchgate.net

Salicylaldehyde Isonicotinoyl Hydrazone (SIH) and its Prochelator (BSIH) : SIH was found to be a highly effective iron chelator in protecting cells from oxidopamine, with its prochelator BSIH showing even more promise due to its activation under disease-specific oxidative stress conditions. nih.gov

Kukoamine A (KuA) : This spermine (B22157) alkaloid has demonstrated an ability to chelate iron and decrease the iron accumulation induced by oxidopamine. It also helps maintain iron homeostasis by upregulating the expression of ferroportin1 and hephaestin, which facilitate iron export from the cell. nih.gov

The success of these strategies supports the hypothesis that dysregulated iron homeostasis is a critical component of oxidopamine's mechanism of toxicity and that metal chelation is a valid therapeutic approach. oup.comnih.gov

Advanced Methodologies and Analytical Approaches in Oxidopamine Hydrochloride Research

Neurochemical Quantification Techniques

High-Performance Liquid Chromatography (HPLC) for Monoamine Levels

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of monoamine neurotransmitters and their metabolites in brain tissue and dialysates. In the context of Oxidopamine (B193587) hydrochloride research, HPLC is frequently coupled with electrochemical detection (HPLC-ED) to achieve the high sensitivity required to measure the picogram quantities of these molecules in complex biological samples. nih.gov

The primary application of HPLC in this field is to determine the extent of dopaminergic depletion following the administration of Oxidopamine hydrochloride. Researchers can precisely measure the concentrations of dopamine (B1211576) (DA) and its metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC), in specific brain regions like the striatum and substantia nigra. A significant reduction in the levels of DA and DOPAC in these areas is a key indicator of the successful creation of a dopaminergic lesion. nih.govnih.gov

The methodology typically involves homogenizing brain tissue samples, followed by centrifugation to separate the supernatant containing the neurotransmitters. This extract is then injected into the HPLC system. The separation of different monoamines is achieved on a C18 column, and their detection is carried out using an electrochemical detector set at a specific potential to oxidize the analytes, generating a measurable electrical current that is proportional to their concentration. nih.govresearchgate.net

Microdialysis for Neurotransmitter Dynamics

Microdialysis is a powerful in vivo technique that allows for the continuous monitoring of extracellular neurotransmitter concentrations in the brains of freely moving animals. news-medical.netnih.govnih.gov This method provides real-time data on the dynamic changes in neurotransmitter release and metabolism in response to pharmacological challenges or pathological conditions, such as those induced by Oxidopamine hydrochloride. nih.govresearchgate.net

In Oxidopamine hydrochloride research, a microdialysis probe, which consists of a semi-permeable membrane, is stereotactically implanted into a specific brain region, such as the striatum. nih.govox.ac.uk The probe is then perfused with a physiological solution, and molecules from the extracellular fluid, including neurotransmitters, diffuse across the membrane into the perfusion fluid. This fluid, known as the dialysate, is collected at regular intervals and analyzed, typically using HPLC-ED, to determine the concentrations of various neurotransmitters like dopamine, serotonin (B10506), and norepinephrine (B1679862). nih.govresearchgate.net

Studies using microdialysis have revealed the immediate and long-term effects of Oxidopamine hydrochloride on neurotransmitter systems. For instance, an acute infusion of 6-OHDA has been shown to cause a rapid and massive release of dopamine, serotonin, and norepinephrine, which is followed by a progressive depletion of these neurotransmitters as the dopaminergic terminals degenerate. nih.govresearchgate.net This technique is invaluable for understanding the real-time neurochemical cascade initiated by the neurotoxin.

Histological and Immunohistochemical Analyses

Tyrosine Hydroxylase (TH) Immunostaining for Dopaminergic Neurons

Immunohistochemistry for Tyrosine Hydroxylase (TH) is the most widely used and accepted method for identifying and quantifying dopaminergic neurons in the brain. nih.govparkinsonsroadmap.org TH is the rate-limiting enzyme in the synthesis of dopamine, and its presence is a reliable marker for these neurons. parkinsonsroadmap.orgnih.gov

In research involving Oxidopamine hydrochloride, TH immunostaining is crucial for visualizing the extent of dopaminergic cell loss in the substantia nigra pars compacta (SNpc) and the denervation of their terminals in the striatum. researchgate.netresearchgate.net Following the administration of 6-OHDA, a marked decrease in TH-immunoreactive cells in the SNpc and a reduction in the density of TH-positive fibers in the striatum are observed, providing a clear histological correlate to the neurochemical deficits measured by HPLC. researchgate.netmedchemexpress.com The specificity of this method allows for a precise anatomical assessment of the lesion's impact.

The procedure involves fixing brain tissue, sectioning it, and then incubating the sections with a primary antibody that specifically binds to the TH enzyme. A secondary antibody, which is linked to an enzyme or a fluorescent molecule, is then used to detect the primary antibody, allowing for the visualization of the dopaminergic neurons under a microscope.

Assessment of Glial Markers